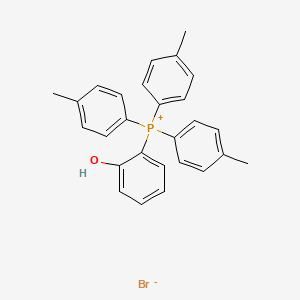
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide is a chemical compound with the molecular formula C27H26BrOP It is a phosphonium salt that features a central phosphorus atom bonded to three 4-methylphenyl groups and one 2-hydroxyphenyl group, with a bromide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide typically involves the reaction of tris(4-methylphenyl)phosphine with 2-bromophenol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The mixture is heated to facilitate the formation of the phosphonium salt, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which (2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)phosphine: A related compound with three hydroxymethyl groups attached to the phosphorus atom.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another phosphine compound with three 2,4,6-trimethoxyphenyl groups.
Uniqueness
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide is unique due to the presence of both hydroxy and methyl groups, which confer distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity compared to other phosphine compounds .
Propriétés
Numéro CAS |
844468-45-7 |
|---|---|
Formule moléculaire |
C27H26BrOP |
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
(2-hydroxyphenyl)-tris(4-methylphenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H25OP.BrH/c1-20-8-14-23(15-9-20)29(24-16-10-21(2)11-17-24,25-18-12-22(3)13-19-25)27-7-5-4-6-26(27)28;/h4-19H,1-3H3;1H |
Clé InChI |
GBTONTWQLWWSPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=CC=C4O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
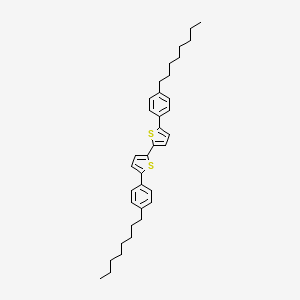
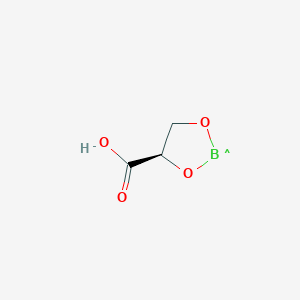
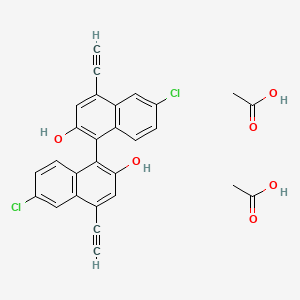

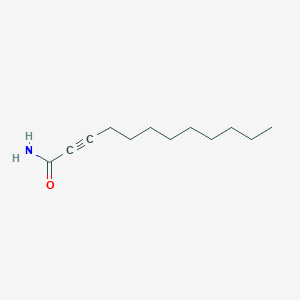
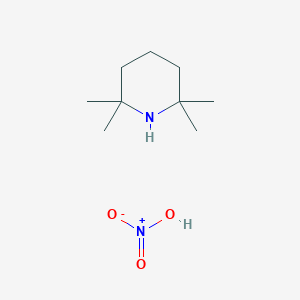
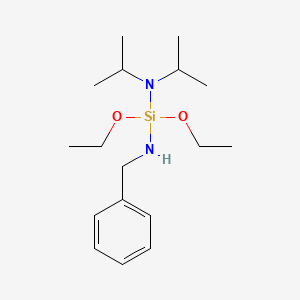
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)

